molecular formula C14H14N2O4S2 B5618090 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Cat. No. B5618090
M. Wt: 338.4 g/mol
InChI Key: ALVZDKJHHQBPAZ-UHFFFAOYSA-N
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Description

"N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide" is a compound studied in various contexts, including its synthesis, molecular structure, and chemical properties. The compound is notable for its potential in various biochemical applications.

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic substitution reactions, as demonstrated in the synthesis of sulfonamides derivatives (Abbasi et al., 2018). These reactions typically start with a primary amine reacting with a sulfonyl chloride in an aqueous medium.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide" has been analyzed using techniques like X-ray crystallography. For example, the structure of a copper(II) complex containing a similar ligand was elucidated, showing coordination to the metal center through a pyrimidinyl nitrogen atom (Obaleye et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include interactions with enzymes and biological targets. For instance, some synthesized compounds exhibited higher urease inhibitory activity compared to standard thiourea (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds can be determined using various spectroscopic methods like IR, EI-MS, 1H-NMR, 13C-NMR, and CHN analysis, as shown in the characterization of sulfonamide derivatives (Abbasi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from molecular docking studies and quantum mechanical calculations. For instance, the analysis of a pharmaceutically critical molecule similar in structure provided insights into its electronic structure, reactivity, and molecular docking (Shukla & Yadava, 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10(17)16-22(19,20)13-6-4-11(5-7-13)15-14(18)9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZDKJHHQBPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

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